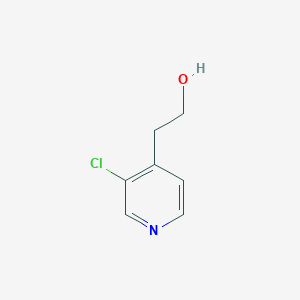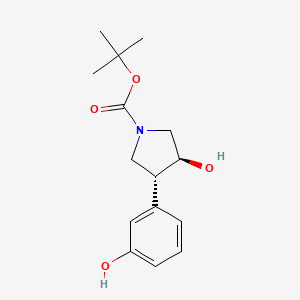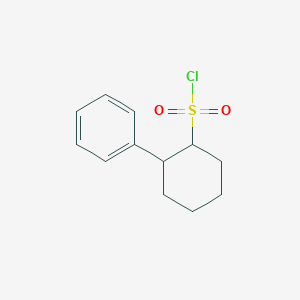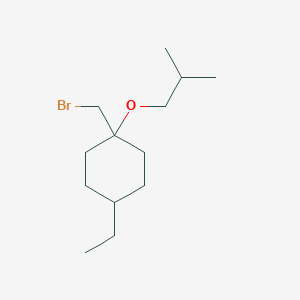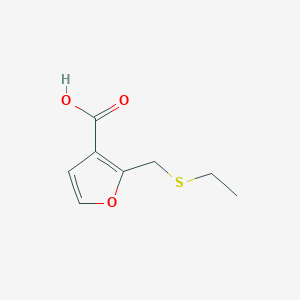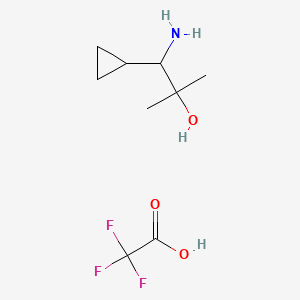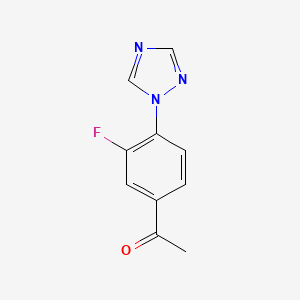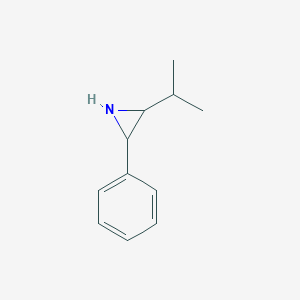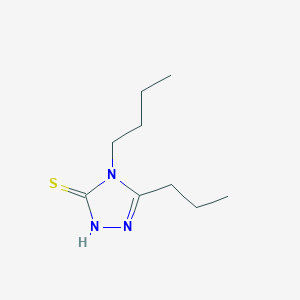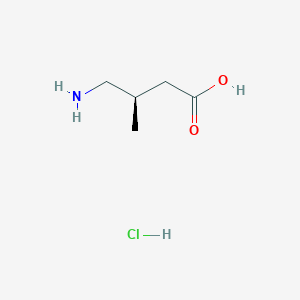![molecular formula C8H14O2 B13633384 {3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Oxabicyclo[321]octan-2-yl}methanol is a bicyclic compound featuring an oxygen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxabicyclo[3.2.1]octan-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with chloral in the presence of aluminum chloride (AlCl3) to form the oxabicyclo[3.2.1]octane structure . Another approach includes the use of titanium tetrachloride (TiCl4) to mediate the reaction between 3-alkoxycyclobutanone and allylic silylethers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which {3-Oxabicyclo[3.2.1]octan-2-yl}methanol exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but with different functional groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-oxabicyclo[3.2.1]octan-2-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-4-8-7-2-1-6(3-7)5-10-8/h6-9H,1-5H2 |
InChI-Schlüssel |
PBWBHMZFUHDSPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1COC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


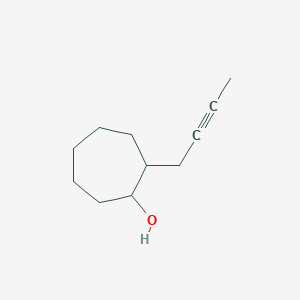
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
